molecular formula C24H21N3O5S B2558832 methyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886950-42-1

methyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2558832
CAS RN: 886950-42-1
M. Wt: 463.51
InChI Key: KAMFFFOMOLCOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a benzoyl group, a benzamido group, a carbamoyl group, and a carboxylate group. It also contains a dihydrothieno[2,3-c]pyridine ring, which is a type of heterocyclic ring that contains sulfur and nitrogen atoms .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been involved in studies exploring efficient synthesis methods for tetrahydropyridines and other nitrogen-containing heterocycles, which are important for pharmaceutical development. For example, Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines, showcasing the versatility of such compounds in organic synthesis Zhu, Lan, & Kwon, 2003.

Medicinal Chemistry Applications

  • Antimicrobial Activity : Nural et al. (2018) synthesized polysubstituted derivatives related to the chemical structure of interest and evaluated their antimicrobial activity, highlighting their potential as starting points for developing new antimycobacterial agents Nural, Gemili, Ulger, Sarı, De Coen, & Şahin, 2018.

  • Proteasome Inhibition and Anticancer Effects : Yan et al. (2015) designed and synthesized compounds by condensation reactions involving a structurally related molecule to study their ability to inhibit the proliferation of human liver cancer HepG2 cells. This study emphasizes the compound's relevance in cancer research, particularly its role in inhibiting cancer cell growth Yan, Xu, Wu, Zhang, Zhang, Fan, & Bi, 2015.

Material Science Applications

  • Polyimide Synthesis : Zhang et al. (2005) explored the synthesis of novel polyimides derived from diamine monomers containing pyridine units, indicating the compound's utility in creating materials with exceptional thermal and thermooxidative stability. This showcases its potential application in developing high-performance polymers Zhang, Li, Wang, Zhao, Shao, Yin, & Yang, 2005.

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials. Alternatively, if it has interesting chemical properties, it might be studied from a more fundamental perspective .

properties

IUPAC Name

methyl 2-[(4-benzoylbenzoyl)amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-32-24(31)27-12-11-17-18(13-27)33-23(19(17)21(25)29)26-22(30)16-9-7-15(8-10-16)20(28)14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H2,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMFFFOMOLCOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.